1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a bromophenyl group and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrrolidine ring through a cyclization reaction.
- Introduction of the bromophenyl group via a substitution reaction.
- Protection of the carboxyl groups using tert-butyl esters.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can be substituted with other groups to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMn
Properties
Molecular Formula |
C18H25BrN2O4 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-N-methylanilino)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(23)21-11-14(10-15(21)16(22)24-5)20(4)13-8-6-7-12(19)9-13/h6-9,14-15H,10-11H2,1-5H3/t14-,15-/m0/s1 |
InChI Key |
HNQHJFRBIFUGNO-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N(C)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N(C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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